methyl 4-({4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]-1-piperidinyl}methyl)benzoate
Overview
Description
Methyl 4-({4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]-1-piperidinyl}methyl)benzoate is a useful research compound. Its molecular formula is C23H26F3NO3 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.18647818 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry and Material Science
Fluorinated Compounds Synthesis : The interaction of derivatives like methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, showing transformations that yield fluorine-containing analogues of salicylic acid. This illustrates the compound's utility in synthesizing fluorinated materials, which are crucial for developing pharmaceuticals, agrochemicals, and materials with unique properties due to the influence of fluorine atoms on chemical reactivity and stability (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Liquid Crystalline Polymers : New fluorinated monomers containing an ester function in the spacer, which are precursors of side chain liquid crystalline polysiloxanes, have been synthesized. These compounds show high smectogenic properties, indicating their potential for creating new materials with tailored liquid crystalline phases for applications in displays, sensors, and other advanced technologies (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Molecular Biology and Drug Design
Receptor Ligand Synthesis : Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands, showing significant affinity and selectivity. This research provides insights into designing receptor-specific ligands that can be used to study receptor functions or as potential therapeutic agents (Waterhouse et al., 1997).
Antiparasitic Activity : Benzoic acid derivatives from Piper species show antiparasitic activity, suggesting the potential of structurally related compounds in developing new treatments for parasitic infections. This highlights the broader application of benzoic acid derivatives in medicinal chemistry for identifying new bioactive compounds (Flores et al., 2008).
Supramolecular Chemistry : The design and synthesis of spherical supramolecular dendrimers that self-organize in novel thermotropic cubic liquid-crystalline phases have been reported, using derivatives like methyl 3,4,5-trishydroxybenzoate. These findings are essential for creating new materials with unique optical, electronic, and mechanical properties for use in nanotechnology and material science (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Properties
IUPAC Name |
methyl 4-[[4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO3/c1-30-21(29)19-7-5-17(6-8-19)15-27-11-9-22(16-28,10-12-27)14-18-3-2-4-20(13-18)23(24,25)26/h2-8,13,28H,9-12,14-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFNVJZZGNNYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)(CC3=CC(=CC=C3)C(F)(F)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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